Cas no 1896867-23-4 (2-(1-amino-4,4-difluorocyclohexyl)phenol)

2-(1-Amino-4,4-difluorocyclohexyl)phenol is a fluorinated cyclohexylphenol derivative with a primary amine functional group, offering unique structural and electronic properties. The presence of difluorine substituents at the 4-position of the cyclohexyl ring enhances its steric and electronic profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amine and phenol moieties provide versatile reactivity for further functionalization, such as amide formation or coupling reactions. Its rigid cyclohexyl backbone contributes to conformational stability, while the fluorine atoms may improve metabolic resistance and bioavailability. This compound is particularly useful in medicinal chemistry for designing bioactive molecules with tailored physicochemical properties.
2-(1-amino-4,4-difluorocyclohexyl)phenol structure
1896867-23-4 structure
Product name:2-(1-amino-4,4-difluorocyclohexyl)phenol
CAS No:1896867-23-4
MF:C12H15F2NO
MW:227.250410318375
CID:6007834
PubChem ID:115035995

2-(1-amino-4,4-difluorocyclohexyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-amino-4,4-difluorocyclohexyl)phenol
    • EN300-1949715
    • 1896867-23-4
    • Inchi: 1S/C12H15F2NO/c13-12(14)7-5-11(15,6-8-12)9-3-1-2-4-10(9)16/h1-4,16H,5-8,15H2
    • InChI Key: RGKQVYUMBJUCCU-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2C=CC=CC=2O)(CC1)N)F

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.2Ų

2-(1-amino-4,4-difluorocyclohexyl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1949715-5.0g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
5g
$4641.0 2023-06-01
Enamine
EN300-1949715-10g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
10g
$6082.0 2023-09-17
Enamine
EN300-1949715-0.25g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
0.25g
$1300.0 2023-09-17
Enamine
EN300-1949715-0.5g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
0.5g
$1357.0 2023-09-17
Enamine
EN300-1949715-2.5g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
2.5g
$2771.0 2023-09-17
Enamine
EN300-1949715-1.0g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
1g
$1599.0 2023-06-01
Enamine
EN300-1949715-0.05g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
0.05g
$1188.0 2023-09-17
Enamine
EN300-1949715-0.1g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
0.1g
$1244.0 2023-09-17
Enamine
EN300-1949715-1g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
1g
$1414.0 2023-09-17
Enamine
EN300-1949715-10.0g
2-(1-amino-4,4-difluorocyclohexyl)phenol
1896867-23-4
10g
$6882.0 2023-06-01

Additional information on 2-(1-amino-4,4-difluorocyclohexyl)phenol

Comprehensive Overview of 2-(1-amino-4,4-difluorocyclohexyl)phenol (CAS No. 1896867-23-4): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical and agrochemical research, 2-(1-amino-4,4-difluorocyclohexyl)phenol (CAS No. 1896867-23-4) has emerged as a compound of significant interest. This fluorinated cyclohexyl derivative combines a unique structural framework with functional groups that enable diverse applications, particularly in drug discovery and material science. The presence of both amino and phenolic moieties, along with difluorination at the 4-position of the cyclohexyl ring, contributes to its distinct physicochemical properties, including enhanced metabolic stability and bioavailability—a critical factor in modern small-molecule therapeutics.

The synthesis of 1896867-23-4 often involves multi-step organic transformations, leveraging fluorination techniques and cyclohexyl ring functionalization. Researchers have explored its potential as a building block for kinase inhibitors and GPCR-targeted compounds, aligning with current trends in precision medicine. A 2023 study highlighted its role in modulating protein-protein interactions, a hot topic in oncology drug development. Furthermore, its logP value and hydrogen-bonding capacity make it a candidate for optimizing CNS permeability, addressing frequent queries like "how to improve blood-brain barrier penetration in drug design."

From an industrial perspective, 2-(1-amino-4,4-difluorocyclohexyl)phenol aligns with the growing demand for fluorinated bioactive molecules, which account for ~30% of recent FDA-approved drugs. Its stereochemistry (often explored as a racemic mixture or enantiopure form) is frequently discussed in forums focusing on chiral separation challenges. Environmental considerations also arise, as users increasingly search for "green chemistry approaches for fluorinated compounds." Manufacturers have responded by developing catalytic fluorination methods to reduce waste.

Analytical characterization of this compound typically involves NMR (notably 19F-NMR for tracking fluorines), LC-MS, and X-ray crystallography—techniques commonly queried in structure elucidation discussions. The phenolic OH group allows for further derivatization, making it valuable in prodrug strategies, a trending topic in oral drug formulation circles. Stability studies under various pH conditions (a frequent concern in preformulation research) reveal its robustness in acidic environments but sensitivity to oxidative degradation.

Emerging applications include its use in metal-organic frameworks (MOFs) for selective molecular recognition, tapping into the materials science boom. Patent analyses show a 40% increase in filings mentioning this scaffold since 2020, particularly for neurodegenerative disease targets. As the industry shifts toward fragment-based drug discovery, its molecular weight (~229 g/mol) and three-dimensional complexity position it as a promising fragment library component.

Regulatory aspects remain crucial, with REACH compliance and ICH stability guidelines being top search terms among quality control professionals. The compound's safety profile (LD50 >500 mg/kg in preliminary studies) and absence of structural alerts for genotoxicity make it attractive compared to traditional polyhalogenated analogs. Suppliers often highlight its availability as a GMP-grade intermediate, catering to the contract manufacturing sector's growth.

Future directions may explore its photophysical properties for bioimaging probes or incorporation into bioconjugates—areas gaining traction in theranostic research. With the global fluorochemical market projected to exceed $50B by 2027, 1896867-23-4 exemplifies how strategic fluorine incorporation can enhance molecular performance while meeting industry demands for sustainable chemistry and targeted biological activity.

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